![molecular formula C13H19FN2O4S B2637565 3-[3,3-Dimethylbutan-2-yl(methyl)carbamoyl]-5-fluorosulfonyloxypyridine CAS No. 2418644-24-1](/img/structure/B2637565.png)
3-[3,3-Dimethylbutan-2-yl(methyl)carbamoyl]-5-fluorosulfonyloxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3,3-Dimethylbutan-2-yl(methyl)carbamoyl]-5-fluorosulfonyloxypyridine, also known as DSF, is a synthetic compound that has gained significant attention in scientific research due to its potential as an anticancer agent. DSF was first synthesized in 1989 by Dr. Peter J. Sadler and his team at the University of Edinburgh, and since then, it has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.
Mechanism of Action
3-[3,3-Dimethylbutan-2-yl(methyl)carbamoyl]-5-fluorosulfonyloxypyridine exerts its anticancer effects through multiple mechanisms. One of the key mechanisms is its ability to inhibit the activity of an enzyme called aldehyde dehydrogenase (ALDH), which is involved in detoxifying cancer cells and protecting them from chemotherapy and radiation therapy. By inhibiting ALDH, this compound can sensitize cancer cells to these treatments, leading to enhanced cell death.
Biochemical and Physiological Effects:
In addition to its anticancer effects, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of bacteria and fungi, making it a potential antimicrobial agent. This compound has also been shown to inhibit the formation of biofilms, which are communities of bacteria that are resistant to antibiotics and can cause chronic infections.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[3,3-Dimethylbutan-2-yl(methyl)carbamoyl]-5-fluorosulfonyloxypyridine in lab experiments is its potency and specificity. This compound has been shown to be effective at low concentrations, making it a useful tool for studying the mechanisms of cancer cell death. However, one limitation of using this compound is its potential toxicity. This compound has been shown to be toxic to normal cells at high concentrations, which may limit its clinical use.
Future Directions
There are several potential future directions for research on 3-[3,3-Dimethylbutan-2-yl(methyl)carbamoyl]-5-fluorosulfonyloxypyridine. One area of interest is the development of this compound analogs that have improved potency and specificity. Another area of interest is the use of this compound in combination with other anticancer agents to enhance their efficacy. Finally, further studies are needed to better understand the mechanism of action of this compound and its potential applications in cancer treatment and other areas of medicine.
Synthesis Methods
3-[3,3-Dimethylbutan-2-yl(methyl)carbamoyl]-5-fluorosulfonyloxypyridine is synthesized through a multi-step process that involves the reaction of 5-fluoronicotinic acid with 3,3-dimethylbutan-2-amine to form 3-[3,3-dimethylbutan-2-ylamino]pyridine-5-carboxylic acid. This intermediate is then treated with methyl chloroformate to form the corresponding methyl ester, which is subsequently reacted with sulfonyl chloride to yield this compound.
Scientific Research Applications
3-[3,3-Dimethylbutan-2-yl(methyl)carbamoyl]-5-fluorosulfonyloxypyridine has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in a variety of cancer cell lines, including breast, prostate, lung, and colon cancer. Furthermore, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, which may enhance their efficacy.
Properties
IUPAC Name |
3-[3,3-dimethylbutan-2-yl(methyl)carbamoyl]-5-fluorosulfonyloxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O4S/c1-9(13(2,3)4)16(5)12(17)10-6-11(8-15-7-10)20-21(14,18)19/h6-9H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILOHHVTEIWGMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)N(C)C(=O)C1=CC(=CN=C1)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
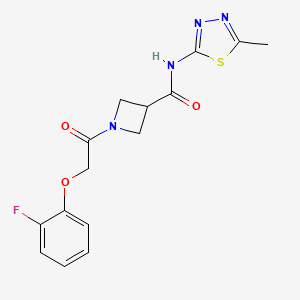
![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2637485.png)
![5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B2637489.png)
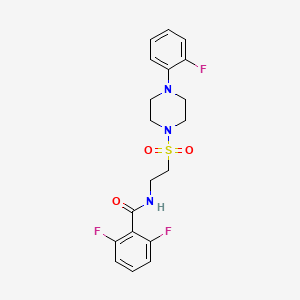
![1-(4-Methoxyphenyl)-3-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]urea](/img/structure/B2637491.png)
![3-[1-(2-chloro-6-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2637493.png)
![1-(4-Ethoxyphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2637495.png)
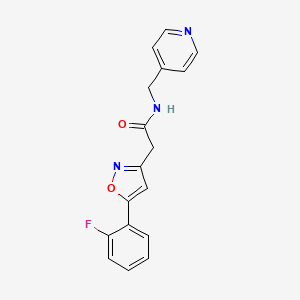
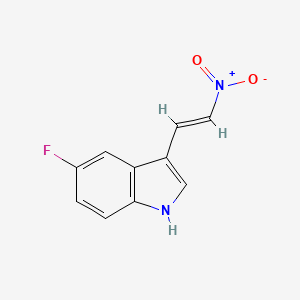
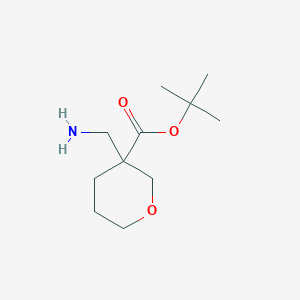
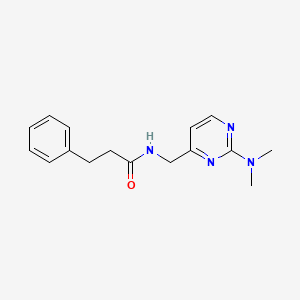
![2-{[4-(4-ethoxyphenyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2637502.png)
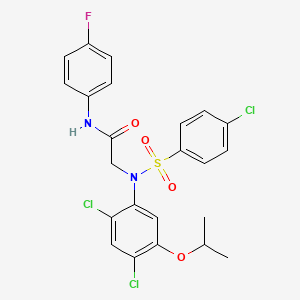
![7-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2637504.png)
